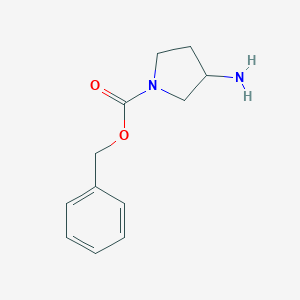

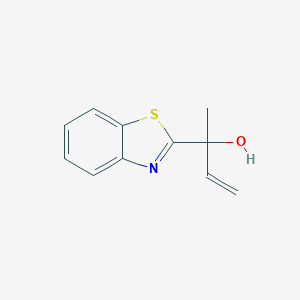

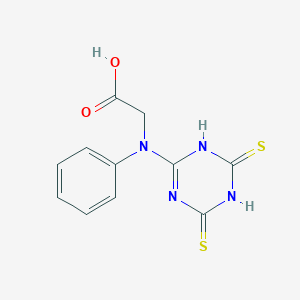

![molecular formula C9H8N2O3 B066621 3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯 CAS No. 181283-75-0](/img/structure/B66621.png)

3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯

描述

"Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" is a compound that belongs to the family of furo[2,3-b]pyridines, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and pharmacology. Although specific studies on "Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate" are not directly available, research on similar compounds provides insights into its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of furo[2,3-b]pyridines often involves cyclocondensation reactions, with one method being the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate forming related compounds (Antonov, Dmitriev, & Maslivets, 2021). Such methods highlight the versatility and reactivity of the furo[2,3-b]pyridine scaffold in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of furo[2,3-b]pyridines and related compounds is characterized by the presence of the fused furo and pyridine rings. Structural analyses, including X-ray diffraction, provide detailed insights into the arrangement of atoms within these molecules, showcasing the importance of the core structure in determining the compound's reactivity and properties (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

Furo[2,3-b]pyridines participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic substitutions, demonstrating their chemical versatility. The reactivity can be attributed to the electron-rich nature of the fused ring system, which facilitates interactions with a range of reagents (Bakavolia, Sani, Davoodni, Roshani, & Pirouzi, 2007).

Physical Properties Analysis

The physical properties of furo[2,3-b]pyridines, such as solubility, melting point, and boiling point, are influenced by the functional groups attached to the core structure. These properties are crucial for determining the compound's behavior in various solvents and conditions, affecting its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic structure of the furo[2,3-b]pyridine ring system. The presence of nitrogen in the ring increases the compound's basicity, while the fused furan ring contributes to its reactivity in cycloaddition reactions (Calhelha & Queiroz, 2010).

科学研究应用

抗癌活性

“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”衍生物已被合成并评估其对各种人类肿瘤细胞系的生长抑制作用。这些化合物在抑制乳腺腺癌、黑色素瘤、非小细胞肺癌和肝细胞癌细胞的生长方面显示出令人鼓舞的结果。 该系列中最有效的化合物表现出低 GI50 值,表明其具有强大的抗癌活性,并且对非肿瘤细胞无毒性 .

细胞周期分析和凋亡

“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”衍生物已被研究其对肿瘤细胞的细胞周期和诱导凋亡的影响。 这些研究对于理解潜在抗癌药物的作用机制和确定其治疗潜力至关重要 .

抗菌活性

“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”系列中的一些化合物已证明具有抗菌活性。 这包括对抗多种微生物菌株的潜力,这可能导致新型抗生素或防腐剂的开发 .

解毒活性

研究已经确定了“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”系列中表现出对抗某些有毒物质(如 2,4-D)的解毒活性的化合物。 这种应用在毒理学和急救医学领域可能具有重要意义 .

抗凝血特性

“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”的衍生物正在被探索作为新的抗凝血剂。 这些化合物可以作为血液凝固中因子 X 激活的抑制剂,这是血凝块形成的关键途径 .

抗炎剂

据报道,结构相关的分子“3-羟基噻吩[2,3-b]吡啶-2-羧酸甲酯”具有抗炎活性。 这表明“3-氨基呋喃[2,3-b]吡啶-2-羧酸甲酯”系列也可以被研究用于潜在的抗炎应用 .

安全和危害

作用机制

Target of Action

The primary targets of Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

It has been observed that the compound has an inhibitory effect on certain biological processes .

属性

IUPAC Name |

methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRMGFASHDVXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

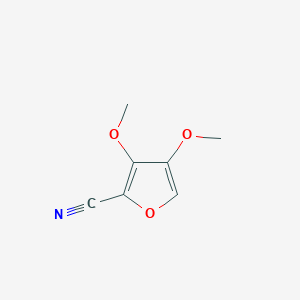

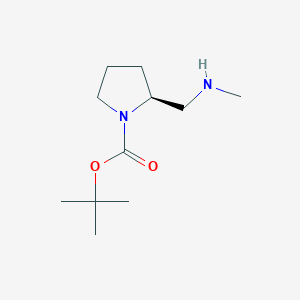

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)

![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)